molecular formula C17H21NO3 B1609334 Thesinine CAS No. 488-02-8

Thesinine

Cat. No.: B1609334
CAS No.: 488-02-8
M. Wt: 287.35 g/mol
InChI Key: FQVNMXZPGWLUFZ-BNVCYRGBSA-N
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Description

Thesinine is a glycosylated pyrrolizidine alkaloid, a class of secondary metabolites found in various plant species. Pyrrolizidine alkaloids are known for their diverse biological activities and potential medicinal applications. This compound, in particular, has garnered interest due to its unique structural properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thesinine can be synthesized through various chemical reactions involving pyrrolizidine alkaloids. The synthesis typically involves the glycosylation of the pyrrolizidine core structure. Specific reaction conditions, such as temperature, pH, and the presence of catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources known to contain pyrrolizidine alkaloids. Advanced techniques such as liquid chromatography coupled with mass spectrometry are employed to isolate and purify this compound from complex plant matrices .

Chemical Reactions Analysis

Types of Reactions: Thesinine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups on the this compound molecule, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, where functional groups on this compound are replaced with other groups, can lead to the formation of novel compounds with unique properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized to achieve the desired products .

Major Products:

Scientific Research Applications

Thesinine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of thesinine involves its interaction with various molecular targets and pathways. This compound has been found to influence neurotransmitter levels, including gamma-aminobutyric acid, serotonin, and dopamine, which are crucial for brain function and mood regulation. Additionally, this compound can activate specific signaling pathways, such as the adenylate cyclase-protein kinase A pathway, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Thesinine can be compared with other pyrrolizidine alkaloids and similar compounds, such as:

    L-Theanine: Found in tea leaves, L-theanine is known for its calming effects and cognitive benefits. .

    Caffeine: Another compound found in tea, caffeine is a stimulant that affects the central nervous system.

    Catechins: These are polyphenolic compounds also found in tea, known for their antioxidant properties.

Properties

IUPAC Name

[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c19-15-6-3-13(4-7-15)5-8-17(20)21-12-14-9-11-18-10-1-2-16(14)18/h3-8,14,16,19H,1-2,9-12H2/b8-5+/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVNMXZPGWLUFZ-BNVCYRGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)COC(=O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2C1)COC(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031604
Record name Thesinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-02-8
Record name [(1R,7aR)-Hexahydro-1H-pyrrolizin-1-yl]methyl (2E)-3-(4-hydroxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Thesinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thesinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THESININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQX78QNQ57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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